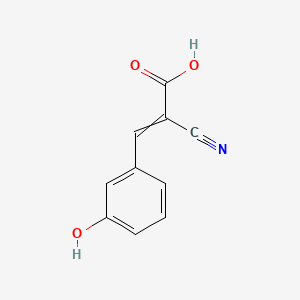

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

Descripción general

Descripción

ÁCIDO α-CIANO-3-HIDROXICINÁMICO: es un compuesto orgánico con la fórmula molecular C10H7NO3. Es un derivado del ácido cinámico, caracterizado por la presencia de un grupo ciano (-CN) y un grupo hidroxilo (-OH) en el anillo aromático. Este compuesto es conocido por sus aplicaciones en diversos campos científicos, incluyendo química, biología y medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ÁCIDO α-CIANO-3-HIDROXICINÁMICO se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de condensación de Knoevenagel entre malononitrilo y 3-hidroxibenzaldehído en presencia de una base como la piperidina. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como el etanol .

Métodos de Producción Industrial

La producción industrial del ÁCIDO α-CIANO-3-HIDROXICINÁMICO a menudo implica rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego a través de técnicas de recristalización o cromatografía para cumplir con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ÁCIDO α-CIANO-3-HIDROXICINÁMICO experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar para formar las quinonas correspondientes.

Reducción: El grupo ciano se puede reducir a un grupo amina.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.

Reducción: Se puede emplear la hidrogenación catalítica o reactivos como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se utilizan reactivos electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones controladas.

Productos Principales

Oxidación: Formación de quinonas.

Reducción: Formación de aminas.

Sustitución: Formación de derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Photoprotection

2-Cyano-3-(3-hydroxyphenyl)acrylic acid exhibits strong UV-absorbing properties, making it valuable in the formulation of sunscreens and cosmetic products. Its ability to protect skin cells from UV radiation is crucial for preventing skin damage and photoaging. Studies have demonstrated its effectiveness in reducing UV-induced oxidative stress in skin cells, which is vital for maintaining skin health .

Antioxidant Applications

This compound shows significant antioxidant activity, which is beneficial for both food preservation and cosmetic formulations. Its role in preventing oxidative stress can improve the stability and shelf-life of products, while also providing health benefits when incorporated into dietary supplements .

Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It has been explored for its anti-inflammatory and analgesic properties, contributing to the development of drugs targeting conditions such as arthritis and chronic pain. Research indicates that it may also play a role in inhibiting enzymes relevant to cancer progression, thus positioning it as a potential candidate for cancer therapies .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and cellular processes. Its application extends to understanding metabolic pathways and the mechanisms behind diseases, including neurodegenerative disorders like Alzheimer’s disease .

Polymer Chemistry

In polymer science, this compound is incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in manufacturing durable materials that require improved performance under various conditions .

Data Table: Summary of Applications

Case Studies

- Photoprotection Efficacy : A study evaluated the photoprotective effects of this compound on human skin cells exposed to UV radiation. Results indicated a significant reduction in markers of oxidative stress compared to untreated controls, supporting its use in sunscreen formulations.

- Antioxidant Properties : In vitro assays demonstrated that this compound effectively scavenges free radicals, showcasing its potential as an additive in food preservation and skincare products.

- Drug Development Research : Investigations into the compound's role as an anti-inflammatory agent revealed promising results in preclinical models, suggesting its utility in developing new therapeutic agents for chronic inflammatory diseases.

Mecanismo De Acción

El mecanismo de acción del ÁCIDO α-CIANO-3-HIDROXICINÁMICO implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato. El grupo ciano juega un papel crucial en estas interacciones al formar fuertes enlaces de hidrógeno e interacciones electrostáticas con las moléculas diana .

Comparación Con Compuestos Similares

El ÁCIDO α-CIANO-3-HIDROXICINÁMICO se puede comparar con otros derivados del ácido cinámico, como:

ÁCIDO α-CIANO-4-HIDROXICINÁMICO: Estructura similar pero con el grupo hidroxilo en la posición para.

ÁCIDO α-CIANO-3-METOXICINÁMICO: Contiene un grupo metoxi en lugar de un grupo hidroxilo.

La singularidad del ÁCIDO α-CIANO-3-HIDROXICINÁMICO radica en su patrón específico de sustitución, que influye en su reactividad e interacción con los objetivos biológicos .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

2-Cyano-3-(3-hydroxyphenyl)acrylic acid, also known as α-Cyano-3-hydroxycinnamic acid, is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₇NO₃

- Molecular Weight : 189.17 g/mol

- CAS Number : 54673-07-3

- Melting Point : 222 °C

Research indicates that this compound exhibits several mechanisms of action, including:

- Tyrosinase Inhibition : This compound has shown significant inhibitory effects on tyrosinase activity, which is crucial in melanin production. Studies report IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) ranging from 14.19 to 71.09 µM, depending on the specific compound and conditions tested .

- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is vital for preventing cellular damage and may contribute to anti-aging effects .

- Anti-inflammatory Effects : It has been shown to inhibit the activation of NF-κB, a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- In Vitro Studies on Melanin Production :

- Cytotoxicity Assessments :

- Anti-cancer Potential :

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025600 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.